molecular formula C20H23FN4O2 B12950085 (R)-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

(R)-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

Cat. No.: B12950085
M. Wt: 370.4 g/mol
InChI Key: VJPPLCNBDLZIFG-CYBMUJFWSA-N
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Description

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a fluorinated indole moiety, and an amido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the coupling of the indole and amido groups. The synthetic route may involve:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The indole and amido groups can be coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can be compared with other similar compounds, such as:

    ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-chloro-2,3-dimethyl-1H-indole-7-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-bromo-2,3-dimethyl-1H-indole-7-carboxamide:

    ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-iodo-2,3-dimethyl-1H-indole-7-carboxamide: Iodine substitution may lead to different reactivity patterns and biological effects.

The uniqueness of ®-4-(3-(But-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(3R)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m1/s1

InChI Key

VJPPLCNBDLZIFG-CYBMUJFWSA-N

Isomeric SMILES

CC#CC(=O)N[C@@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F

Origin of Product

United States

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